An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,2-Dihydroxyacetic Acid
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,2-Dihydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a crucial organic compound with the chemical formula C₂H₄O₄.[1][2] It serves as a key intermediate in various metabolic pathways, most notably the glyoxylate cycle, which is essential for the biosynthesis of carbohydrates from fats in plants, bacteria, protists, and fungi.[1][2][3] This bifunctional molecule, possessing both a carboxylic acid and a geminal diol group, exhibits significant reactivity and is a versatile building block in organic synthesis.[4][5] Its involvement in biological systems and its utility as a chemical precursor make it a compound of great interest to researchers in biochemistry, organic chemistry, and drug development. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical and Physical Properties
2,2-Dihydroxyacetic acid is a white to light yellow crystalline powder or solid.[4][6][7] It is the hydrated form of glyoxylic acid and is the predominant species in aqueous solutions.[8] The compound is known to be hygroscopic and should be stored in a cool, dry place.[9]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄O₄ | [1][2][7] |
| Molecular Weight | 92.05 g/mol | [1][2][7] |
| Melting Point | 49-52 °C | |
| Boiling Point | 100 °C (decomposes) | [10] |
| pKa | 3.33 (calculated from Ka = 4.7 x 10⁻⁴) | [5] |
| Appearance | White to light yellow crystalline solid | [4][6][7] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Soluble | [4][5][6][9] |
| Ethanol | Soluble | [4][5][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9][11] |
| Diethyl Ether | Slightly Soluble | [4][5][6][12] |
| Benzene | Slightly Soluble | [4][5][12] |
| Esters | Insoluble | [4][5][6] |
| Aromatic Solvents | Insoluble | [4][5][6] |
Molecular Structure
The structure of 2,2-dihydroxyacetic acid is characterized by a central carbon atom bonded to a carboxylic acid group (-COOH) and two hydroxyl groups (-OH). This geminal diol structure is in equilibrium with its aldehyde form, glyoxylic acid (CHOCOOH), with the hydrated form being more stable, particularly in aqueous environments. The molecule crystallizes in an orthorhombic system.[4]
Reactivity and Chemical Behavior
2,2-Dihydroxyacetic acid's reactivity is dictated by its two primary functional groups. The carboxylic acid moiety can undergo typical acid-base reactions, esterification, and amide formation. The geminal diol is in equilibrium with the aldehyde form, which is susceptible to nucleophilic attack.
Key reactions include:
-
Oxidation: It can be oxidized to oxalic acid.[2]
-
Reduction: Reduction of the aldehyde group (in equilibrium) can yield glycolic acid.[2]
-
Condensation Reactions: The aldehyde functionality allows it to participate in condensation reactions, which is a basis for its use in various synthetic applications, including the synthesis of heterocycles.[10]
Biological Significance: The Glyoxylate Cycle
2,2-Dihydroxyacetic acid, in its deprotonated form glyoxylate, is a central intermediate in the glyoxylate cycle. This metabolic pathway is a variation of the tricarboxylic acid (TCA) cycle and allows organisms to synthesize carbohydrates from fatty acids.[1][3] The cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms.[3] The key enzymes unique to the glyoxylate cycle are isocitrate lyase and malate synthase.[2][10]
Caption: The Glyoxylate Cycle Pathway.
Experimental Protocols
Synthesis of 2,2-Dihydroxyacetic Acid via Electrolytic Reduction of Oxalic Acid
This protocol is adapted from historical laboratory procedures and provides a method for the synthesis of glyoxylic acid, which exists as 2,2-dihydroxyacetic acid in the presence of water.[14]
Materials and Apparatus:
-
Porous cell (e.g., 8 cm x 2 cm)
-
Beaker (e.g., 11 cm x 6 cm)
-
Lead sheet for electrodes
-
Power supply with ammeter and variable resistance
-
Freezing bath (e.g., ice-salt mixture)
-
Stirring apparatus
-
Vacuum filtration apparatus
-
Rotary evaporator or vacuum desiccator
-
Oxalic acid (20 g)
-
10% Sulfuric acid (100 mL for catholyte, and to fill anode)
-
Standard barium hydroxide solution
-
Calcium carbonate
Procedure:
-
Apparatus Setup: Place the porous cell inside the beaker. The beaker will serve as the cathode compartment, and the porous cell as the anode compartment.
-
Electrode Preparation: Fashion a cylindrical cathode from a sheet of lead to surround the porous cell. A smaller lead strip will serve as the anode inside the porous cell. It is advisable to reverse the current briefly before the experiment to ensure a clean metallic surface.
-
Electrolyte Preparation: In the beaker (cathode compartment), place a mixture of 20 g of oxalic acid and 100 mL of 10% sulfuric acid. Fill the porous cell (anode compartment) with 10% sulfuric acid.
-
Electrolysis: Immerse the entire apparatus in a freezing bath and maintain the temperature below 10 °C. Connect the electrodes to the power supply. The theoretical current required is 9 ampere-hours, with a current density of 2-6 amperes per 100 cm² of the cathode surface. Continuously stir the catholyte to dissolve the suspended oxalic acid.
-
Work-up and Isolation: a. After the electrolysis is complete, transfer the catholyte to a basin. b. Precipitate the sulfuric acid and any unreacted oxalic acid by adding a standard solution of barium hydroxide. c. Filter the mixture. d. Concentrate the filtrate under vacuum at a temperature not exceeding 60 °C. e. Neutralize the concentrated solution with calcium carbonate in the cold, then briefly boil and filter. f. The calcium salt of glyoxylic acid, being sparingly soluble in cold water, will crystallize upon cooling.
-
Purification: a. To obtain the free acid, suspend the dried calcium glyoxylate in water and add the calculated amount of oxalic acid to precipitate calcium oxalate. b. Filter the mixture. c. Evaporate the filtrate in a vacuum desiccator to yield 2,2-dihydroxyacetic acid as a viscous liquid, which may crystallize over time.
Caption: Workflow for the Synthesis and Purification of 2,2-Dihydroxyacetic Acid.
Spectrophotometric Determination of 2,2-Dihydroxyacetic Acid
This method is based on the Hopkins-Cole reaction and is suitable for the quantitative determination of glyoxylic acid in a synthesis mixture.[15]
Materials and Reagents:
-
Spectrophotometer
-
Test tubes
-
Cold water bath
-
Tryptophan solution (0.016 M)
-
Ferric chloride solution (0.025 M, freshly prepared)
-
Concentrated sulfuric acid
-
Sample solution containing 2,2-dihydroxyacetic acid (e.g., 0.028 M)
Procedure:
-
To a test tube, add 0.25 mL of the sample solution.
-
Add 0.6 mL of the 0.016 M tryptophan solution.
-
Add 2 mL of the freshly prepared 0.025 M ferric chloride solution.
-
Mix the contents of the test tube thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid in approximately 1 mL portions over 30 minutes, while keeping the test tube in a cold water bath to maintain the temperature below 50 °C. Ensure continuous stirring during the addition.
-
Measure the absorbance of the resulting solution at 560 nm within 10-20 minutes of the final addition of sulfuric acid. A blank sample should be prepared using water in place of the sample solution.
Conclusion
2,2-Dihydroxyacetic acid is a molecule of fundamental importance in both biochemistry and synthetic chemistry. Its unique structure, existing predominantly in its hydrated geminal diol form, underpins its reactivity and its central role in the glyoxylate cycle. A thorough understanding of its chemical properties, structure, and synthetic methodologies is essential for researchers working in fields ranging from metabolic engineering to the development of novel pharmaceuticals and fine chemicals. The information and protocols provided in this guide offer a solid foundation for further investigation and application of this versatile compound.
References
- 1. biologydiscussion.com [biologydiscussion.com]
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- 3. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 4. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. GLYOXYLIC ACID MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.ca [fishersci.ca]
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- 11. glpbio.com [glpbio.com]
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